2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine

Physicochemical Properties Basicity Amine Reactivity

Researchers requiring the precise 2-bromo, 5-trifluoromethyl, N,N-diethyl substitution pattern often encounter batch inconsistency and limited availability of this exact scaffold. This compound resolves those sourcing challenges with room-temperature storage stability and consistent ≥95% purity for reproducible cross-coupling and medicinal chemistry workflows. • pKa 9.10±0.25 & LogP ~4.2 - enhanced BBB permeability and metabolic stability for CNS candidates • Ortho-bromine handle enables regioselective Suzuki-Miyaura coupling for focused library synthesis • Room-temperature storage reduces logistical overhead; bulk custom synthesis available on request

Molecular Formula C12H15BrF3N
Molecular Weight 310.15 g/mol
CAS No. 1414870-66-8
Cat. No. B1403816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine
CAS1414870-66-8
Molecular FormulaC12H15BrF3N
Molecular Weight310.15 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC(=C1)C(F)(F)F)Br
InChIInChI=1S/C12H15BrF3N/c1-3-17(4-2)8-9-7-10(12(14,15)16)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3
InChIKeyWSSUBYRJLHGPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine (CAS 1414870-66-8): Properties and Procurement Overview


2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine (CAS 1414870-66-8) is a substituted benzylamine derivative belonging to the class of trifluoromethylated aromatic amines . It is characterized by a benzene ring with a bromine atom at the 2-position, a trifluoromethyl group at the 5-position, and an N,N-diethylaminomethyl substituent . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, with predicted physicochemical properties including a molecular weight of 310.15 g/mol, a predicted boiling point of 273.7±35.0 °C, and a predicted pKa of 9.10±0.25 . It is primarily used in research and development settings for the synthesis of more complex molecules .

Why 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine (CAS 1414870-66-8) Cannot Be Replaced by Close Analogs


Within the class of trifluoromethylated benzylamines, minor structural variations profoundly impact physicochemical properties and synthetic utility. 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine features a specific substitution pattern (2-bromo, 5-trifluoromethyl, and N,N-diethyl) that distinguishes it from its closest analogs . Generic substitution with compounds lacking the diethyl groups, or having different halogen/trifluoromethyl positions, can lead to significant changes in basicity (pKa), lipophilicity (LogP), and steric hindrance, which directly affect reactivity in downstream applications such as cross-coupling reactions or nucleophilic substitutions . The quantitative evidence below demonstrates that these differences are not trivial and must be considered during compound selection to ensure experimental reproducibility and desired outcomes.

Quantitative Differentiation of 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine (CAS 1414870-66-8)


Basicity Modulation: pKa Comparison with Non-Diethyl Analog

The N,N-diethyl substitution in 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine significantly increases the basicity of the amine nitrogen compared to its primary amine analog, 2-bromo-5-(trifluoromethyl)benzylamine . The predicted pKa of the target compound is 9.10±0.25, whereas the primary amine analog has a predicted pKa of approximately 8.7 (estimated based on structural analogs) . This difference of ~0.4 pKa units translates to a ~2.5-fold difference in protonation state at physiological pH, which can influence its reactivity in acid-base extractions, salt formation, and nucleophilicity in coupling reactions .

Physicochemical Properties Basicity Amine Reactivity

Lipophilicity and Steric Bulk: Impact on Reactivity in Cross-Coupling

The presence of the N,N-diethyl group introduces significant steric hindrance and increases lipophilicity compared to primary or secondary amine analogs. The calculated LogP (octanol-water partition coefficient) for 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine is approximately 4.2, whereas the LogP for the primary amine analog is around 2.8 . This 1.4 LogP unit increase corresponds to a >25-fold higher lipophilicity, which can affect membrane permeability and solubility profiles in biological assays . Sterically, the diethyl group can shield the bromine atom, potentially reducing unwanted side reactions in palladium-catalyzed cross-couplings .

Lipophilicity Steric Effects Cross-Coupling Reactions

Regioisomeric Differentiation: Bromine Position Affects Reactivity

The position of the bromine atom on the aromatic ring critically influences its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine has the bromine at the 2-position (ortho to the aminomethyl group), while a closely related analog, (3-Bromo-5-trifluoromethylbenzyl)-diethylamine, has the bromine at the 3-position . In palladium-catalyzed reactions, ortho-substituted aryl bromides often exhibit different reaction rates and yields compared to meta-substituted analogs due to steric and electronic effects . Specifically, the ortho-bromo isomer may show a 10-20% lower yield in Suzuki-Miyaura couplings under standard conditions compared to the meta isomer, but offers unique regiochemical control for building complex architectures .

Regiochemistry Halogen Reactivity Synthetic Utility

Purity and Stability: Vendor-Specified Quality Metrics

Commercially available 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine is typically supplied at a minimum purity of 95% as determined by HPLC . This is comparable to the purity of its analogs, such as (3-Bromo-5-trifluoromethylbenzyl)-diethylamine, which is also offered at 95% purity . However, the target compound demonstrates stability when stored at room temperature, whereas some primary amine analogs require cold storage to prevent degradation . This difference in storage conditions can impact long-term procurement costs and experimental reproducibility, as compounds requiring cold chain logistics are more expensive to store and ship .

Chemical Purity Storage Stability Quality Control

Optimal Use Cases for 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine (CAS 1414870-66-8)


Medicinal Chemistry: Synthesis of CNS-Targeted Candidates

The increased lipophilicity (LogP ~4.2) and basicity (pKa 9.10) of 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine make it a suitable building block for designing central nervous system (CNS) drug candidates. The N,N-diethyl group enhances blood-brain barrier permeability, while the bromine atom provides a handle for late-stage functionalization via cross-coupling . This compound is particularly useful for generating focused libraries of trifluoromethylated amines for neurotransmitter receptor modulation.

Agrochemical Research: Development of Fluorinated Pesticides

The trifluoromethyl group imparts metabolic stability and lipophilicity, which are desirable traits in agrochemicals. The ortho-bromo substituent allows for regioselective installation of various aryl or heteroaryl groups, enabling the synthesis of novel herbicidal or fungicidal candidates . The room-temperature storage stability also facilitates larger-scale synthesis campaigns in agrochemical R&D.

Materials Science: Synthesis of Fluorinated Ligands and Catalysts

The steric bulk of the N,N-diethyl group can be exploited to design ligands with specific coordination geometries for transition metal catalysts. The bromine atom serves as an attachment point for phosphine or other donor groups, while the trifluoromethyl group can modulate electronic properties of the resulting complexes . The high purity (≥95%) ensures reproducible catalyst performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenemethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.